9-Didemethyl Minocycline
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Overview
Description
9-Didemethyl Minocycline is a chemically modified derivative of minocycline, a member of the tetracycline antibiotics. This compound is characterized by the removal of two methyl groups from the parent compound, minocycline . Minocycline itself is a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Didemethyl Minocycline involves the demethylation of minocycline. One common method includes subjecting demethylated aureomycin and dimethylamine to reactions in an amine solvent or amide solvent under the catalysis of a palladium complex . The intermediate compound is then subjected to hydrogenation and dehydroxylation in an alcohol solvent including an acid under the catalysis of a catalyst .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available raw materials, low cost, simple two-step reaction operation, high product yield, good product quality, and recoverability and reusability of the solvents .
Chemical Reactions Analysis
Types of Reactions: 9-Didemethyl Minocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-Didemethyl Minocycline has a wide range of scientific research applications:
Mechanism of Action
The primary action of 9-Didemethyl Minocycline involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit in bacterial cells, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the ribosomal acceptor (A) site . This mechanism is common among tetracyclines and is crucial for its antibacterial activity.
Comparison with Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Tetracycline: Another member of the tetracycline antibiotics, with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: A tetracycline antibiotic with a longer half-life and better absorption compared to minocycline.
Uniqueness: 9-Didemethyl Minocycline is unique due to its structural modification, which enhances its pharmacodynamic properties and potentially reduces resistance compared to other tetracyclines . It has shown higher potency in inhibiting matrix metalloproteinase-9 (MMP-9) activity compared to tetracycline and doxycycline .
Properties
Molecular Formula |
C21H23N3O7 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30) |
InChI Key |
ZZLPMVKBERHMQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
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